Boscalid-5-hydroxy

Vue d'ensemble

Description

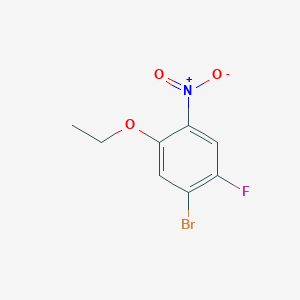

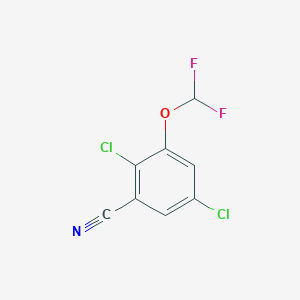

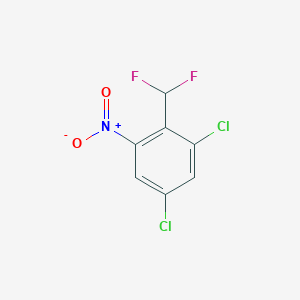

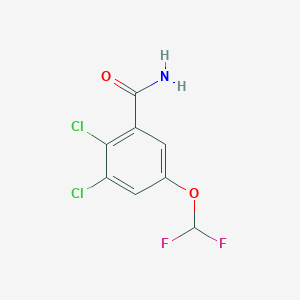

Boscalid-5-hydroxy, also known as 2-Chloro-N-(4’-chloro-5-hydroxy [1,1’-biphenyl]-2-yl)-3-pyridinecarboxamide, is a metabolite of the fungicide Boscalid . It has a molecular formula of C18 H12 Cl2 N2 O2 and a molecular weight of 359.21 .

Synthesis Analysis

The synthesis of Boscalid, a closely related compound, involves a three-step continuous/semi-flow process. The first step is a Suzuki cross-coupling where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid at a temperature of 80 °C . The second step involves a nitro group reduction of high efficacy . The final step is composed of a two-step sequence where the reduction product is transformed into the corresponding iminosulfanone intermediate, which immediately reacts with the 2-chloronicotinic acid present in the reaction mixture to form Boscalid .

Molecular Structure Analysis

Boscalid-5-hydroxy has a molecular formula of C18 H12 Cl2 N2 O2 . The crystal structures of Boscalid, a closely related compound, have been analyzed and compared using Hirshfeld surface analysis .

Chemical Reactions Analysis

Boscalid, the parent compound of Boscalid-5-hydroxy, has been found to undergo very limited aerobic and anaerobic metabolism in soil . The metabolic pathways of Boscalid in human, rat, and dog hepatocytes were found to be similar .

Physical And Chemical Properties Analysis

Boscalid-5-hydroxy is a solid compound . It has a molecular weight of 359.21 . The degradation of Boscalid, a closely related compound, in soil is very limited .

Applications De Recherche Scientifique

Soil Degradation Studies

Research into the environmental fate of Boscalid-5-hydroxy includes studying its degradation in soil under various conditions. It has been found to have a half-life ranging from 133 to 384 days under aerobic conditions, and from 261 to 345 days under anaerobic conditions . These studies are vital for understanding the long-term impact of the fungicide on soil health and ecosystems.

Residue Analysis

Boscalid-5-hydroxy is subject to residue analysis to ensure food safety. The compound and its metabolites are analyzed in food crops to comply with maximum residue limits (MRLs). Advanced analytical methods, such as LC/MS/MS, are used to detect and quantify residues at very low concentrations .

Plant Metabolism Research

Understanding the metabolism of Boscalid-5-hydroxy in plants is crucial for assessing its safety and efficacy as a fungicide. Studies have shown that in green beans, for example, only unchanged Boscalid-5-hydroxy was identified, indicating limited metabolism within the plant .

Animal Metabolism Studies

Investigations into the metabolism of Boscalid-5-hydroxy in animals are conducted to evaluate its potential impact on animal health and to establish safety parameters for its use. For instance, studies involving laying hens have been performed to understand how the compound is processed and eliminated in animals .

Rotational Crop Safety

The safety of Boscalid-5-hydroxy in rotational crops is another area of research. This involves studying the uptake of the fungicide from soil by crops planted in succession and assessing any potential risks associated with its residues. Such studies help in formulating guidelines for safe crop rotation practices .

Safety and Hazards

Mécanisme D'action

Target of Action

Boscalid-5-hydroxy primarily targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiration chain . This complex plays a crucial role in energy metabolism for almost all extant eukaryotes .

Mode of Action

Boscalid-5-hydroxy, as a type of succinate dehydrogenase inhibitor (SDHI), acts by binding at the quinone reduction site of the SDH complex, preventing ubiquinone from doing so . This action inhibits the function of the tricarboxylic acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of the SDH complex disrupts the tricarboxylic acid cycle and the electron transport chain, which are essential for energy production in cells . This disruption can lead to energy deficits and changes in metabolism .

Pharmacokinetics

It’s known that the compound is biologically active against different stages of fungal development, primarily inhibiting spore germination and elongation of germ tubes .

Result of Action

The inhibition of the SDH complex by Boscalid-5-hydroxy leads to a disruption in energy production within the cell, which can result in various adverse effects. These effects can include developmental toxicity, cardiovascular abnormalities, liver and kidney damage, oxidative stress, energy deficits, changes in metabolism, microcephaly, axon growth defects, and apoptosis .

Action Environment

Boscalid-5-hydroxy’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s degradation in soil under both aerobic and anaerobic conditions has been studied . The compound’s concentrations declined to half of their initial values in 28 days to 208 days .

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTMLPGXPMAIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044409 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boscalid-5-hydroxy | |

CAS RN |

661463-87-2 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.